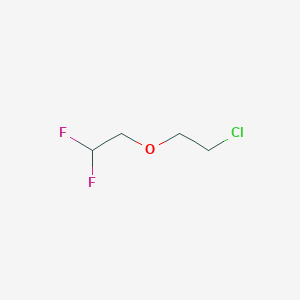

5-Chloro-1,1-difluoro-3-oxapentane

Description

Contextualization of Halogenated Ethers in Contemporary Organic and Materials Chemistry

Halogenated ethers are a class of organic compounds characterized by an ether linkage (an oxygen atom connected to two alkyl or aryl groups) and the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) substituting for hydrogen atoms. wikipedia.orgbionity.com This structural feature imparts unique chemical and physical properties that distinguish them from simple ethers, leading to a wide range of applications. bionity.com

In contemporary chemistry, these compounds are of significant interest. Historically, they revolutionized the field of anesthesiology, offering non-flammable and less toxic alternatives to early anesthetics like diethyl ether and chloroform (B151607). bionity.com Beyond medicine, their applications extend into materials science, where they are used to enhance the thermal stability and fire resistance of polymers. wikiwand.com The inclusion of halogens, particularly bromine and chlorine, allows these ethers to act as flame retardants by releasing radicals that interrupt combustion processes. wikipedia.org Furthermore, the selective incorporation of fluorine atoms, creating hydrofluoroethers (HFEs), is a key strategy in developing advanced materials, including high-performance electrolytes for energy storage devices.

Significance of 5-Chloro-1,1-difluoro-3-oxapentane within Organofluorine Chemistry and its Structural Analogues

Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, is a rapidly expanding field due to the profound effects that fluorine substitution can have on a molecule's properties. The introduction of fluorine can alter reactivity, enhance thermal stability, and increase metabolic resistance, making fluorinated compounds valuable in pharmaceuticals and agrochemicals. beilstein-journals.org

Within this domain, this compound (C₄H₇ClF₂O) holds a specific niche. Its structure features a difluoromethyl group, an ether linkage, and a terminal chloroethyl group. This combination of a "soft" hydrocarbon-like segment with a "hard" fluorinated segment results in an amphiphilic character that influences its solvent properties and reactivity.

Its structural analogues are numerous and their properties help to contextualize its significance. For instance, its non-fluorinated parent, 1,5-dichloro-3-oxapentane (also known as bis(2-chloroethyl) ether), is a well-known industrial chemical. nih.gov On the other hand, analogues with higher degrees of fluorination, such as hydrofluoroethers (HFEs), are explored for their non-flammable characteristics. researchgate.net The analogue 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b) is a hydrochlorofluorocarbon that has seen use as a refrigerant, though its applications are now limited due to environmental concerns. epa.govnih.govepa.gov The presence of both chlorine and fluorine in this compound makes it a hybrid structure with a unique balance of properties derived from each type of halogen.

Overview of Current Research Landscape Pertaining to Chlorodifluoroethers

Research into chlorodifluoroethers and related chlorofluoroethers is driven by the need for functional molecules with tailored properties. A significant area of investigation is their use as components in electrolytes for advanced battery systems, such as lithium-ion and lithium-sulfur batteries. researchgate.net The non-flammability and electrochemical stability imparted by the fluorine atoms are highly desirable for improving battery safety and performance. researchgate.net Hydrofluoroethers, a closely related class, are known to generate less gas during thermal runaway events in batteries compared to traditional carbonate electrolytes. researchgate.net

The synthesis of these molecules is also an active area of research. Scientists are developing efficient methods for the creation of ethers containing a gem-difluoroalkyl unit (a carbon atom bonded to two fluorine atoms). beilstein-journals.org These synthetic strategies aim for mild reaction conditions and broad applicability to create a diverse range of functionalized fluoroalkyl ethers. beilstein-journals.org The development of such methods is crucial for making these complex molecules more accessible for study and application in various fields of chemistry.

Scope and Objectives of the Comprehensive Research Compendium

The objective of this article is to present a focused and scientifically accurate compendium on this compound. It aims to situate the compound within the established fields of halogenated ether and organofluorine chemistry, detail its specific characteristics and relationship to analogous structures, and summarize the current research directions for this class of chemicals. By adhering strictly to this scope, this document serves as a foundational reference for researchers and professionals interested in the specific chemistry of chlorodifluoroethers.

Chemical and Physical Data

Below are tables detailing the known properties of this compound.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-chloro-4,4-difluoro-2-oxapentane |

| Molecular Formula | C₄H₇ClF₂O |

| CAS Number | 188946-76-9 |

Table 2: Computed Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 144.55 g/mol |

| Topological Polar Surface Area | 9.2 Ų |

| Heavy Atom Count | 8 |

| Formal Charge | 0 |

| Complexity | 69.9 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Mentioned Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diethyl ether |

| Chloroform |

| 1,5-dichloro-3-oxapentane |

| 1-chloro-1,1-difluoroethane |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethoxy)-1,1-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClF2O/c5-1-2-8-3-4(6)7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBIENACBTXTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 5 Chloro 1,1 Difluoro 3 Oxapentane and Its Analogues

Chemical Reactivity Profiles of Chlorodifluoroethers

The reactivity of chlorodifluoroethers is dictated by the interplay of the ether oxygen and the halogen substituents. The highly electronegative fluorine atoms significantly influence the electron distribution within the molecule, affecting bond strengths and the susceptibility of different sites to chemical attack.

Electrophilic and Nucleophilic Substitution Reactions

The carbon-chlorine bond in chlorodifluoroethers is a primary site for nucleophilic substitution. While direct data on 5-Chloro-1,1-difluoro-3-oxapentane is limited, studies on analogous compounds, such as aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers, provide valuable insights. These ethers can be synthesized through the reaction of phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) in the presence of a base. nih.govbeilstein-journals.org This reaction proceeds via a nucleophilic attack of the phenoxide ion on a highly electrophilic dihaloethene intermediate generated in situ. researchgate.netnih.gov

The reaction of various phenols with halothane demonstrates the feasibility of nucleophilic substitution at a carbon atom bearing two fluorine atoms and a chlorine atom. The yields of these reactions are influenced by the electronic nature of the phenol, with electron-rich phenols generally providing higher yields. researchgate.net This suggests that the electron-donating groups on the nucleophile enhance the reaction rate.

Conversely, the electron-withdrawing nature of the difluoromethyl group can activate adjacent positions for electrophilic attack, although this is less commonly observed than nucleophilic substitution at the halogenated carbon.

Table 1: Synthesis of Aryl 2-bromo-2-chloro-1,1-difluoroethyl Ethers via Nucleophilic Substitution researchgate.net

| Phenol Derivative | Product | Yield (%) |

| p-Methoxyphenol | 2-Bromo-2-chloro-1,1-difluoroethyl (4-methoxyphenyl) ether | 79 |

| p-Cresol | 2-Bromo-2-chloro-1,1-difluoroethyl (p-tolyl) ether | 71 |

| p-Nitrophenol | 2-Bromo-2-chloro-1,1-difluoroethyl (4-nitrophenyl) ether | Trace |

| 1-Naphthol | 1-(2-Bromo-2-chloro-1,1-difluoroethoxy)naphthalene | 68 |

| 2-Naphthol | 2-(2-Bromo-2-chloro-1,1-difluoroethoxy)naphthalene | 75 |

Radical Pathways and Their Chemical Consequences

Free radical reactions offer another avenue for the transformation of chlorodifluoroethers. The carbon-halogen bonds can be susceptible to homolytic cleavage under photolytic or thermolytic conditions, or in the presence of radical initiators. masterorganicchemistry.com The resulting carbon-centered radicals can then participate in a variety of reactions, including hydrogen abstraction, addition to unsaturated systems, and termination reactions. youtube.comyoutube.com

Hydrolytic and Solvolytic Stability in Various Media

The stability of chlorodifluoroethers in aqueous and other solvent media is a critical aspect of their chemical profile. The strong carbon-fluorine bonds generally impart high thermal and chemical stability to fluorinated compounds. However, the presence of a chlorine atom and an ether linkage introduces potential sites for degradation.

Hydrolysis of the C-Cl bond can occur, particularly under basic conditions, to yield the corresponding alcohol. The rate of this hydrolysis would depend on the reaction conditions such as temperature and pH. The ether linkage itself is generally stable to hydrolysis under neutral and basic conditions but can be cleaved under strongly acidic conditions. Specific kinetic data for the hydrolysis of this compound is not available in the public domain. However, the study of related compounds can provide an indication of their stability. For instance, the degradation of other fluorinated ethers has been investigated in the context of their environmental fate.

Detailed Mechanistic Studies Relevant to Fluoroether Transformations

Understanding the mechanisms of reactions involving fluoroethers is crucial for controlling their reactivity and designing new synthetic methodologies.

Carbene-Mediated Reaction Mechanisms

Carbenes are highly reactive intermediates that can undergo a variety of transformations, including insertion into C-H and O-H bonds. researchgate.netacs.org Fluorinated carbenes, in particular, are valuable reagents in organic synthesis. It is conceivable that under appropriate conditions, this compound could either serve as a precursor to a carbene or react with a carbene.

Elimination of HCl from this compound could potentially generate a difluoroalkene, which could then be a precursor to difluorocarbene. However, the conditions required for such an elimination would likely be harsh.

Alternatively, the reaction of this compound with an external source of carbene could lead to insertion products. For example, insertion of a carbene into the C-H bonds of the ethyl group would lead to chain extension. The mechanism of carbene insertion into O-H bonds is thought to involve the initial formation of an ylide, followed by a proton transfer. researchgate.net Computational studies on the addition of carbenes to thioketones have shown that the reaction can proceed through a stepwise mechanism involving a transient intermediate or a concerted [2+1] cycloaddition, depending on the nature of the carbene. nih.gov

Role of Transition Metal Complexes in Catalytic Cycles

Transition metal catalysis has become an indispensable tool for the formation and functionalization of carbon-fluorine bonds. nih.gov Transition metal complexes can catalyze a variety of reactions involving fluoroethers, including cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of fluorinated alkyl aryl ethers. researchgate.net

In the context of this compound, the C-Cl bond represents a handle for transition metal-catalyzed cross-coupling reactions. Catalytic cycles for such reactions typically involve oxidative addition of the chlorodifluoroether to a low-valent metal center, followed by transmetalation with a suitable coupling partner and reductive elimination to afford the final product and regenerate the catalyst. The efficiency and selectivity of these reactions would be highly dependent on the choice of metal, ligand, and reaction conditions. While specific examples with this compound are not documented, the extensive literature on transition metal-catalyzed reactions of other halogenated compounds provides a strong basis for predicting its potential reactivity in this area. nih.govsnnu.edu.cn

Identification of Key Intermediates and Transition States

The primary reaction pathway anticipated for this compound in the presence of a base is dehydrochlorination, an elimination reaction that results in the formation of an alkene. This reaction can proceed through different mechanistic pathways, primarily the E2 (bimolecular elimination) and E1 (unimolecular elimination) mechanisms. The prevailing mechanism is influenced by factors such as the strength of the base, the nature of the solvent, and the structure of the substrate.

E2 Mechanism: In the presence of a strong, non-hindered base, the E2 mechanism is generally favored. This is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon), simultaneously with the departure of the chloride leaving group and the formation of a carbon-carbon double bond. For this compound, the β-hydrogen is on the carbon adjacent to the ether oxygen.

The transition state for the E2 reaction involves a partial bond between the base and the β-hydrogen, a partial double bond between the α and β carbons, and a partial bond between the α-carbon and the chlorine atom. Computational studies on analogous haloalkanes, such as the dehydrochlorination of ethyl chloride, have been used to model these transition states. acs.orgresearchgate.net Density Functional Theory (DFT) calculations on similar systems, like the elimination reactions of CH₂F–CH₂Cl, have shown that the transition state is a four-centered cyclic configuration involving the chlorine, hydrogen, and two carbon atoms. researchgate.netrsc.orgresearchgate.net

A key feature of the E2 mechanism is the requirement for an anti-periplanar arrangement of the hydrogen being abstracted and the leaving group. This stereochemical requirement influences the geometry of the transition state.

E1 Mechanism: In the presence of a weak base or in a polar, protic solvent, the E1 mechanism may compete with or dominate the E2 pathway. This is a two-step process. The first and rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. For this compound, this would involve the cleavage of the C-Cl bond to form a carbocation at the α-carbon. The presence of the adjacent ether oxygen could potentially stabilize this carbocation through resonance.

In the second step, a weak base (which could be the solvent) abstracts a proton from the β-carbon, leading to the formation of the alkene. The stability of the carbocation intermediate is a crucial factor in the feasibility of the E1 mechanism.

Computational Insights into Intermediates and Transition States: Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic profiles of elimination reactions. acs.orgrsc.orgresearchgate.netacs.orgyoutube.com For analogous dehydrohalogenation reactions, DFT calculations can predict the activation energies for different pathways and the geometries of the transition states. For example, studies on the elimination reactions of 1-chloro-1,1-difluoroethane (B1203169) show that metal fluorides can act as catalysts, influencing the transition state and lowering the reaction temperature. acs.org

While specific data for this compound is unavailable, we can infer from studies on similar molecules. For instance, DFT and transition state theory (TST) calculations on the elimination reactions from CH₂F–CH₂Cl provide valuable data on the barriers for HF and HCl elimination. rsc.orgresearchgate.net These studies indicate that the level of theory and basis set used in the calculations significantly impact the predicted activation energies. rsc.orgresearchgate.net

Below is a hypothetical data table illustrating the kind of information that computational studies could provide for the dehydrochlorination of this compound, based on data from analogous systems.

Table 1: Hypothetical Calculated Activation Energies for the Dehydrochlorination of this compound via E2 Mechanism

| Computational Method | Basis Set | Activation Energy (kJ/mol) |

|---|---|---|

| DFT (B3LYP) | 6-31G* | Data not available |

| MP2 | 6-311++G** | Data not available |

| CCSD(T) | cc-pVTZ | Data not available |

Note: This table is for illustrative purposes only. The values are not actual experimental or calculated data for the specified compound.

Solvent and Additive Effects on Reaction Outcomes and Selectivity

The choice of solvent and the presence of additives can profoundly influence the rate and selectivity of dehydrohalogenation reactions.

Solvent Effects: The polarity and proticity of the solvent play a critical role in determining the reaction mechanism and, consequently, the product distribution.

Polar Protic Solvents: Solvents like water, alcohols (e.g., ethanol), and carboxylic acids can solvate both the leaving group (chloride ion) and any potential carbocation intermediate through hydrogen bonding. This stabilization of ionic species generally favors the E1 mechanism. For this compound, using a polar protic solvent could increase the likelihood of forming a carbocation intermediate. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have been shown to have a remarkable effect on reaction rates, often by stabilizing transition states through hydrogen bonding. researchgate.netrsc.org

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone (B3395972) are polar but lack acidic protons. They can solvate cations well but are less effective at solvating anions. These solvents tend to favor the E2 mechanism by increasing the effective basicity of the base.

Nonpolar Solvents: Nonpolar solvents such as hydrocarbons (e.g., hexane, toluene) are generally poor solvents for the ionic species involved in elimination reactions and are less commonly used for base-mediated dehydrohalogenations.

Computational studies on fluorinated ether electrolytes have highlighted the complex solvation structures that can form, which in turn affect the reactivity and stability of the system. rsc.orgarxiv.orgrashatwi.comresearchgate.net These studies show that the degree of fluorination and the proximity of fluorine atoms to the ether oxygen can influence the solvating power of the ether. rashatwi.com

Additive Effects: Additives can be used to control the selectivity and rate of elimination reactions.

Bases: The choice of base is a critical additive. Strong, bulky bases like potassium tert-butoxide are often used to favor elimination over substitution (SN2) reactions. wikipedia.org The use of a bulky base can also influence the regioselectivity of the elimination, favoring the formation of the less substituted alkene (Hofmann product) over the more substituted alkene (Zaitsev product). For this compound, dehydrochlorination could potentially lead to the formation of 1,1-difluoro-3-oxa-pent-4-ene.

Phase-Transfer Catalysts: In reactions involving a solid base and an organic substrate in a nonpolar solvent, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be added to facilitate the transfer of the base into the organic phase, thereby increasing the reaction rate.

Lewis Acids: In some cases, Lewis acids can be used to promote elimination reactions by coordinating to the leaving group, making it a better leaving group.

Radical Initiators/Inhibitors: While less common for base-mediated dehydrohalogenation, in cases where radical pathways might compete, the addition of radical initiators or inhibitors could influence the reaction outcome.

The following table summarizes the expected influence of different solvents and additives on the dehydrochlorination of a generic chloro-fluoro ether like this compound.

Table 2: General Effects of Solvents and Additives on Dehydrohalogenation Reactions

| Solvent/Additive Type | Primary Effect | Favored Mechanism |

|---|---|---|

| Solvents | ||

| Polar Protic (e.g., Ethanol) | Stabilizes carbocations and leaving groups | E1 |

| Polar Aprotic (e.g., DMSO) | Increases effective basicity of the base | E2 |

| Nonpolar (e.g., Toluene) | Generally low reactivity | - |

| Fluorinated Alcohols (e.g., HFIP) | Stabilize transition states via H-bonding | Can accelerate both E1 and E2 |

| Additives | ||

| Strong, non-hindered base (e.g., NaOH) | Promotes elimination | E2 |

| Strong, bulky base (e.g., t-BuOK) | Favors elimination over substitution, can influence regioselectivity | E2 |

| Phase-Transfer Catalyst | Increases reaction rate in biphasic systems | - |

| Lewis Acid | Enhances leaving group ability | Can promote E1 or E2 |

Computational and Theoretical Chemistry Studies on 5 Chloro 1,1 Difluoro 3 Oxapentane Systems

Quantum Chemical Investigations of Halogenated Ethers

While specific quantum chemical investigations focusing exclusively on 5-Chloro-1,1-difluoro-3-oxapentane are not extensively documented in publicly available literature, a wealth of theoretical research on analogous halogenated ethers provides a strong foundation for understanding its molecular properties. Computational methods, particularly quantum chemistry, are instrumental in elucidating the complex interplay of factors governing the behavior of these molecules.

Electronic Structure and Bonding Analysis

The introduction of halogen atoms and an ether linkage significantly influences the electronic structure of an aliphatic chain. In the case of this compound, the high electronegativity of the fluorine and chlorine atoms induces a partial positive charge on the adjacent carbon atoms, polarizing the C-F and C-Cl bonds. ncert.nic.in This polarization is a key determinant of the molecule's reactivity and intermolecular interactions.

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for analyzing the electronic landscape of such molecules. nih.govnih.gov For instance, studies on para-halogenated diphenyl ethers using DFT at the B3LYP/6-31(d) level have shown that halogen substituents significantly affect the charge distribution across the molecule. nih.gov The electronegativity of the halogen and its atomic radius influence bond lengths and, consequently, the molecule's stability and potential degradation pathways in the environment. nih.gov

A critical aspect of the electronic structure of halogenated compounds is the phenomenon of halogen bonding. acs.org This refers to the non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. acs.org The formation of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond, is dependent on the polarizability of the halogen, increasing in strength from fluorine to iodine. nih.govacs.org Although fluorine is the poorest halogen bond donor, it can form these bonds when attached to strongly electron-withdrawing groups. acs.org In this compound, both the chlorine and fluorine atoms could potentially participate in halogen bonding, influencing its aggregation and interaction with other molecules. The ether oxygen, with its lone pairs of electrons, can act as a halogen bond acceptor. nih.govacs.org Experimental and theoretical studies on simple ethers have revealed that they can form distinct structural motifs through halogen bonds, including discrete molecular aggregates and extended supramolecular chains. acs.org The nature of these interactions is found to be primarily electrostatic. acs.org

| Compound Type | Computational Method | Key Finding | Reference |

|---|---|---|---|

| para-Halogenated Diphenyl Ethers | DFT (B3LYP/6-31(d)) | Halogen substituents significantly alter charge distribution and C-X bond length, affecting environmental degradation. | nih.gov |

| Dialkyl Ethers with 1,4-diiodotetrafluorobenzene | Experimental Electron Density & DFT | Formation of two distinct halogen bond motifs (molecular and supramolecular); interactions are primarily electrostatic. | nih.govacs.org |

| Halogenated Anisoles | HF/6-31G* | Electrostatic potential parameters can be used to build QSPR models for properties like vapor pressure and solubility. | nih.gov |

Reaction Energetics and Pathway Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Density Functional Theory (DFT) and ab initio methods are crucial for mapping the potential energy surfaces of chemical reactions, allowing for the calculation of activation energies and the identification of transition states and intermediates. nih.gov This provides deep insights into reaction mechanisms and kinetics.

For halogenated compounds, these calculations can predict pathways for atmospheric degradation, metabolism, or synthetic transformations. For example, ab initio calculations have been used to explore the gas-phase reaction mechanisms of radicals with sulfur-containing compounds, revealing reaction pathways with submerged barriers and predicting product branching fractions. nih.gov Such approaches could be applied to model the atmospheric fate of this compound, for instance, its reaction with hydroxyl (•OH) radicals.

Computational studies are also vital in understanding and optimizing synthetic reactions. For instance, DFT calculations help in understanding the interplay of reactants, intermediates, and products in borylation reactions of aryl halides, aiding in the design of new catalysts and the optimization of reaction conditions. mdpi.com Similar computational strategies could be employed to predict the reactivity of the C-Cl bond in this compound in nucleophilic substitution or cross-coupling reactions. ncert.nic.in

| Reaction Type | Computational Method | Objective of Study | Reference |

|---|---|---|---|

| Gas-Phase Radical Reaction | Ab initio (RO-CCSD(T)), Master Equation Analysis | Determine reaction mechanism, potential energy surface, and temperature/pressure-dependent rate kinetics. | nih.gov |

| Borylation of Aryl Halides | DFT | Elucidate reaction mechanisms (e.g., oxidative addition, reductive elimination) to design better catalysts. | mdpi.com |

| CH Radical Reaction with CO₂ | Ab initio (CCSD(T)/CBS), Transition State Theory | Identify multi-step reaction mechanisms and predict temperature-dependent product formation. | nih.gov |

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics, intermolecular interactions, and the influence of solvents.

Conformational Analysis of this compound and its Derivatives

The flexible aliphatic backbone of this compound allows it to adopt numerous conformations. The presence of fluorine atoms can profoundly impact these conformational preferences. soton.ac.uk Studies on 1,3-difluorinated alkanes have demonstrated that the 1,3-difluoro motif strongly influences the alkane chain conformation, and this effect is sensitive to the polarity of the medium. soton.ac.ukacs.org

For example, in 1,3-difluoropropane, the gauche-gauche conformation is the most stable in the gas phase and remains so with increasing solvent polarity, though the relative energies of other conformers can change significantly. soton.ac.uk The destabilization associated with parallel C-F bonds is a significant factor in the gas phase but is considerably reduced in polar solvents like chloroform (B151607) or water. acs.org For this compound, a similar interplay of steric and electrostatic interactions, including dipole-dipole interactions between the C-F, C-Cl, and C-O bonds, would be expected to govern its conformational landscape.

Computational methods, combining electronic structure theory with experimental data from techniques like NMR spectroscopy, are essential for a detailed conformational analysis. soton.ac.ukacs.org Theoretical calculations can determine the relative energies of different conformers, which can then be used to interpret experimental J-coupling data to understand the conformational populations in solution. acs.org

Intermolecular Interactions and Solvation Effects in Solution

The interactions of this compound with itself and with solvent molecules are critical to its bulk properties. MD simulations are well-suited to explore these phenomena. Simulations can model the formation of hydrogen bonds (if a protic solvent is present) and halogen bonds, where the chlorine atom of one molecule interacts with the ether oxygen of another. nih.gov

MD simulations have been used to investigate the solvation of ethers in various solvents. capes.gov.br For instance, simulations of ethers in water have been used to study the structure of the solvated species and ion mobility. capes.gov.br The solvation free energy can be computed as the sum of contributions from the cavitation of the solute, solute-solvent repulsion and dispersion interactions, and electrostatic solvation. nih.gov

Furthermore, dynamic solvation models combined with DFT calculations can be used to predict how the solvent environment affects molecular properties, such as NMR chemical shifts. nih.gov Studies have shown that solvent-accessible atoms at the perimeter of a solute are influenced by the solvent molecules, leading to shifts in their NMR signals. nih.gov For this compound, MD simulations could predict its solubility in different media and how its conformation and electronic properties are modulated by the solvent environment.

Predictive Modeling for Chemical Behavior and Rational Design

A primary goal of computational chemistry is to predict the properties and behavior of molecules, which is invaluable for rational chemical design in various fields, including materials science and drug discovery. researchgate.netcomputabio.com

Quantitative Structure-Property Relationship (QSPR) models are a powerful application of predictive modeling. nih.gov By establishing a statistical relationship between calculated molecular descriptors and experimental properties, QSPR models can predict key physicochemical parameters for uncharacterized compounds. nih.govnih.gov For halogenated ethers, descriptors derived from electrostatic potentials, along with molecular volume and frontier molecular orbital energies (HOMO/LUMO), have been successfully used to predict properties like vapor pressure, octanol/water partition coefficient, and aqueous solubility. nih.gov Such models could be developed or applied to estimate the environmental fate and transport of this compound.

Predictive models based on group contribution methods have also been developed to estimate thermophysical properties of halogenated compounds, such as critical temperature, critical pressure, and boiling point, which are essential for chemical process design. researchgate.net

In the context of rational design, computational studies can guide the synthesis of molecules with desired properties. For example, understanding the conformational preferences of fluorinated ethers can inform the design of bioactive molecules where a specific three-dimensional structure is required for activity. researchgate.net Similarly, predicting the reactivity of different sites within this compound could guide its use as a building block in the synthesis of more complex molecules.

Structure-Reactivity Relationship Elucidation

The chemical reactivity of this compound is intrinsically linked to its three-dimensional structure and electronic properties. Computational chemistry provides a framework to dissect this relationship by calculating various molecular descriptors and modeling reaction pathways.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in optimizing the geometry of this compound and mapping its electron density distribution. These calculations can reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformational preferences. For instance, the presence of the ether oxygen and the halogen atoms introduces significant polarity and specific steric hindrances that dictate the molecule's shape and accessibility for reaction.

The reactivity of halogenated compounds can be explored through computational analysis of their frontier molecular orbitals (HOMO and LUMO). The energy and shape of these orbitals provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. For example, the LUMO distribution would indicate the most likely sites for a nucleophile to attack, which is crucial for understanding degradation pathways or metabolic transformations.

Furthermore, computational studies can model the transition states of potential reactions, such as nucleophilic substitution or elimination. By calculating the activation energies for these pathways, researchers can predict the most favorable reaction mechanisms under different conditions. This is particularly relevant for understanding the stability and potential degradation products of this compound.

Table 1: Illustrative Calculated Transition Energies for Anesthetic Ethers and their Non-halogenated Analogs (Note: This table presents data for analogous compounds to illustrate the type of information generated in computational studies.)

| Compound | Transition 1 (eV) | Transition 2 (eV) | Transition 3 (eV) |

| Sevoflurane (B116992) | 7.91 | 8.52 | 8.87 |

| Isoflurane (B1672236) | 8.21 | 8.76 | 9.01 |

| Methyl isopropyl ether | 7.20 | 7.89 | 8.34 |

| Ethyl methyl ether | 7.45 | 8.11 | 8.56 |

This data is adapted from studies on sevoflurane and isoflurane and their non-halogenated parent ethers to exemplify the outputs of TD-DFT calculations. nih.gov

In Silico Design of Novel Fluoroether Derivatives

The insights gained from structure-reactivity studies provide a solid foundation for the in silico design of novel fluoroether derivatives with desired properties. By modifying the parent structure of this compound computationally, scientists can screen a vast number of virtual compounds for specific characteristics before undertaking expensive and time-consuming synthesis.

One of the primary applications of in silico design for fluoroethers is in the development of new anesthetic agents. nih.govmdpi.com Computational docking simulations can predict how a molecule will bind to specific biological targets, such as ion channels in the nervous system. mdpi.com By systematically altering the substituents on the this compound backbone, researchers can explore how changes in size, polarity, and hydrogen bonding capacity affect binding affinity and efficacy.

For example, replacing the chlorine atom with other halogens or functional groups can modulate the molecule's lipophilicity and electronic distribution, which are critical for its pharmacokinetic and pharmacodynamic profile. Computational models can predict these properties, allowing for the rational design of derivatives with potentially improved anesthetic potency and reduced side effects.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool in the in silico design process. By correlating calculated molecular descriptors of a series of fluoroether derivatives with their experimentally determined biological activity, a predictive model can be built. This model can then be used to estimate the activity of newly designed, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

The design process often involves creating a virtual library of derivatives and then filtering them based on a set of calculated properties. These properties can include not only biological activity but also metabolic stability, toxicity, and physicochemical properties like vapor pressure and solubility.

Table 2: Illustrative Molecular Descriptors for In Silico Design (Note: This table provides examples of descriptors used in the computational design of new molecules, not specific values for this compound derivatives.)

| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of H-bond Donors | Number of H-bond Acceptors |

| Derivative A | 180.5 | 2.1 | 9.23 | 0 | 1 |

| Derivative B | 194.6 | 2.5 | 9.23 | 0 | 1 |

| Derivative C | 212.5 | 2.3 | 20.31 | 1 | 2 |

| Derivative D | 164.1 | 1.8 | 18.46 | 0 | 2 |

Through these computational approaches, the design of novel fluoroether derivatives based on the this compound scaffold can be accelerated, leading to the identification of new compounds with optimized properties for various applications.

Advanced Characterization and Spectroscopic Analysis of 5 Chloro 1,1 Difluoro 3 Oxapentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

¹H, ¹³C, and ¹⁹F NMR for Chemical Environment and Connectivity Assessment

No published data are available for the ¹H, ¹³C, and ¹⁹F NMR spectra of 5-Chloro-1,1-difluoro-3-oxapentane. Such data would be essential for determining the precise chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule and for confirming its structural connectivity.

Advanced 2D NMR Techniques for Stereochemical and Conformational Analysis

There are no records of advanced 2D NMR studies (such as COSY, HSQC, HMBC, or NOESY) having been performed on this compound. These techniques would be necessary to establish detailed stereochemical and conformational insights, which remain unknown.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

The molecular identification and fragmentation pathways of this compound have not been reported. Mass spectrometry data would be crucial for confirming its molecular weight and for understanding its fragmentation patterns under ionization, providing further structural verification.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Confirmation

No infrared (IR) or Raman spectra for this compound are available in the public domain. These spectroscopic techniques would be used to identify and confirm the presence of its key functional groups, such as the C-Cl, C-F, and C-O-C ether linkages.

X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives exist)

There is no evidence of X-ray crystallographic studies on this compound or any of its crystalline derivatives. This analysis would be the definitive method for determining its three-dimensional structure in the solid state.

Advanced Chromatographic and Other Separation Techniques for Purity and Isomer Analysis

Information regarding the use of advanced chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), for the purity and isomer analysis of this compound is not available. These methods would be vital for separating it from any potential isomers or impurities.

Applications and Emerging Research Avenues for 5 Chloro 1,1 Difluoro 3 Oxapentane and Its Analogues

Applications in Materials Science and Engineering

The incorporation of fluorine into molecules can significantly alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics.

Precursors for Fluorinated Polymers and Copolymers

Fluorinated polymers are known for their high-performance characteristics. Analogues of 5-Chloro-1,1-difluoro-3-oxapentane, specifically other fluorinated ethers, serve as essential monomers in the synthesis of advanced polymers. For instance, fluorinated poly(aryl ether)s (FPAEs) are synthesized using difluoride monomers in nucleophilic substitution reactions. rsc.org The resulting polymers exhibit excellent thermal stability and desirable mechanical properties. researchgate.net Similarly, fluorinated poly(arylene ether nitrile) (PAEN-F) has been created through aromatic nucleophilic substitution, resulting in a polymer with high heat resistance and solubility in low-boiling-point solvents due to the presence of fluorine. researchgate.net

The specific structure of the fluorinated precursor is crucial in determining the final properties of the polymer. For example, the use of different fluorinated imide dicarboxylic acids and bisphenol monomers allows for the tuning of fluorine content and the liquid crystalline behavior of the resulting poly(ester imides) (PEIs). acs.org

Development of Dielectric Materials with Tunable Properties

The advancement of high-speed communication technologies, such as 5G, requires high-performance polymers with low dielectric constants (Dk) and low dielectric loss (Df). acs.org Fluorinated polymers are excellent candidates for these applications. The introduction of fluorine into poly(aryl ether)s, for example, results in materials with low dielectric constants and losses. rsc.org

The dielectric properties can be fine-tuned by altering the polymer's structure. For instance, in fluorinated poly(ester imides), a high fluorine content and the presence of large pendent groups can reduce the dielectric constant. acs.org Conversely, grafting the fluorinated group close to a nitrogen atom and creating a rigid, rod-like conformation can lead to lower dielectric loss. acs.org Research into fluorinated poly(aryl ether)s has yielded materials with dielectric constants as low as 2.07 and dielectric losses of 0.002 at 11 GHz. rsc.org

Below is a table summarizing the dielectric properties of various fluorinated polymers:

| Polymer Type | Dielectric Constant (Dk) | Dielectric Loss (Df) | Frequency | Reference |

| Fluorinated Poly(ester imide) (PEI-6F25AF) | 2.60 | - | 10 GHz | acs.org |

| Fluorinated Poly(ester imide) (LCPEI-6FD) | - | 0.0053 | 10 GHz | acs.org |

| Fluorinated Poly(aryl ether)s (FPAEs) | 2.07–2.80 | 0.002–0.006 | 11 GHz | rsc.org |

| Fluorinated Poly(aryl ether) | 2.68 | - | 1 MHz | researchgate.net |

| Fluorinated Poly(arylene ether nitrile) (PAEN-F) | 3.6 | 0.014 | 100 Hz | researchgate.net |

Surface-Active Agents and Specialty Surfactants

Fluorinated surfactants are a class of specialty chemicals known for their exceptional surface activity, thermal stability, and chemical resistance. researchgate.netresearchgate.net They are more effective at reducing surface tension compared to their hydrocarbon counterparts. researchgate.net Research into gemini (B1671429) cationic surfactants with flexible perfluorinated-ether chains has shown that these compounds can lower the surface tension of water to as low as 14.7 mN/m. researchgate.net

The design of these surfactants is critical to their performance. For example, the flexibility of perfluorinated-ether chains significantly enhances surface activity. researchgate.net Furthermore, the development of fluorinated surfactants with shorter, branched chains is a strategy to create compounds that are less likely to bioaccumulate in the environment. researchgate.netgoogle.com These surfactants have a wide range of potential applications, including in cleaners, coatings, and fire-fighting foams. ictchemicals.com

Roles in Pharmaceutical and Agrochemical Development

The introduction of fluorine-containing groups into molecules has become a key strategy in the discovery of new drugs and agricultural products.

Bioisosteric Design and Lead Optimization in Drug Discovery

Bioisosterism is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. researchgate.netu-tokyo.ac.jp Fluorine and fluorine-containing groups are often used as bioisosteres for hydrogen atoms or hydroxyl groups. researchgate.net This substitution can modulate a molecule's acidity (pKa), lipophilicity, and metabolic stability. researchgate.net

Synthesis of Biologically Active Compounds and Drug Candidates

The incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in drug discovery to modulate the pharmacological profile of lead compounds. nih.govnih.gov Over 250 FDA-approved drugs contain chlorine, and their applications span treatments for cancer, high cholesterol, and depression. nih.gov The presence of a chlorine atom can enhance membrane permeability, improve binding affinity to target proteins, and alter metabolic pathways. nih.gov

Given this context, this compound represents a potentially valuable, yet underexplored, building block for the synthesis of new drug candidates. Its key features include:

A Reactive Handle: The primary chloride at the 5-position serves as a versatile site for nucleophilic substitution, allowing for the facile attachment of the entire difluoro-oxapentane moiety to more complex molecular scaffolds.

Metabolic Stability: The difluoromethyl group at the 1-position is known to be metabolically stable and can block sites of oxidation, potentially increasing the half-life of a drug molecule.

Modulation of Physicochemical Properties: The ether oxygen and the fluorine atoms can alter a molecule's polarity, lipophilicity, and hydrogen bonding capacity, which are critical parameters for oral bioavailability and target engagement.

The utility of chloro-containing heterocycles is evident in numerous biologically active compounds. For instance, the antibiotic vancomycin's bioactivity is significantly reduced upon the removal of its chlorine atoms. nih.gov Similarly, salinosporamide A, an anticancer agent, relies on its chlorine atom as a leaving group to form a covalent bond with its target, the 20S proteasome. nih.gov Analogues such as 5-chloro-1-indanone (B154136) serve as crucial intermediates in the production of both pharmaceuticals and modern pesticides. nih.gov These examples underscore the potential for a molecule like this compound to act as a precursor for novel therapeutic agents.

Table 1: Examples of Bioactive Chloro-Containing Compounds

| Compound Name | Application/Significance |

|---|---|

| Chloramphenicol | Antibiotic effective for treating typhoid fever. ncert.nic.in |

| Chloroquine | Used for the treatment of malaria. ncert.nic.in |

| Vancomycin | Glycopeptide antibiotic; chlorine atoms are critical for full activity. nih.gov |

| Salinosporamide A | Anticancer candidate; chlorine acts as a leaving group in its mechanism. nih.gov |

| 5-Chloro-1-indanone | Important intermediate for pharmaceuticals and pesticides. nih.gov |

Radiochemical Synthesis for Positron Emission Tomography (PET) Imaging Applications

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides. nih.gov Among these, Fluorine-18 (¹⁸F) is the most widely used due to its optimal half-life (109.8 minutes) and low positron energy, which allows for high-resolution images. acs.org Molecules containing fluorine are excellent candidates for development into ¹⁸F-labeled PET tracers.

The structure of this compound makes it a plausible precursor for an ¹⁸F-labeled imaging agent. The synthesis would involve replacing one of the stable fluorine atoms with the radioactive ¹⁸F isotope. Nature has evolved fluorinase enzymes that can catalyze the formation of C-F bonds, and researchers have successfully utilized a fluorinase from Streptomyces cattleya to produce ¹⁸F-labeled molecules for PET imaging. acs.org Such biocatalytic methods could potentially be adapted for the radiosynthesis of analogues of this compound.

Furthermore, metal-mediated halogen exchange reactions represent a common strategy for radioiodination and could be explored for radiofluorination. nih.gov The development of such methods for aryl and vinyl halides has paved the way for creating complex radiotracers. nih.gov The presence of a chlorine atom in the molecule is not necessarily a hindrance; indeed, PET tracers containing both chlorine and fluorine have been successfully developed, demonstrating the chemical compatibility of this substitution pattern.

By labeling an analogue of this compound with ¹⁸F, it could be used to trace the biodistribution and pharmacokinetics of potential drug candidates containing this unique ether scaffold.

Table 2: Selected Radionuclides and Labeled Compounds in PET

| Isotope | Key Property | Example Application |

|---|---|---|

| Fluorine-18 (¹⁸F) | Most widely used PET radionuclide; optimal half-life and resolution. acs.org | Used to label a vast array of molecules, including sugars, amino acids, and drug analogues. |

| Iodine-123 (¹²³I) | Used for Single Photon Emission Computed Tomography (SPECT) imaging. nih.gov | Radioiodination of probes for diagnostic imaging. nih.gov |

| Iodine-125 (¹²⁵I) | Longer half-life (59.5 days) makes it suitable for biological research. nih.gov | Used in radioimmunoassays and to study metabolic pathways over longer periods. nih.gov |

Environmental and Industrial Applications

Extraction and Separation Technologies (e.g., Metal Ion Sequestration)

The unique properties of polyethers make them highly effective in complexing and sequestering metal ions. This ability is famously demonstrated by crown ethers, which are cyclic polyethers capable of selectively binding specific cations within their central cavity. tdl.orgjetir.org This interaction is driven by electrostatic forces between the positively charged cation and the polar oxygen atoms of the ether. researchgate.net This principle is widely applied in analytical chemistry, separation science, and environmental remediation. jetir.org

While this compound is a linear ether, its oxygen atom can still act as a Lewis basic site to coordinate with metal ions. Its potential applications in this area could be twofold:

As a Solvent in Liquid-Liquid Extraction: Fluorinated ethers are a component of hydrofluoroether (HFE) systems, which can be used as environmentally benign solvents. uchicago.edu A system involving this compound could potentially be designed for the selective extraction of metal salts from aqueous solutions.

As a Monomer for Sequestering Polymers: The molecule could be polymerized or grafted onto a solid support. The resulting material, featuring multiple ether linkages, could function similarly to polymer-based chelating agents. radicalpolymers.com Researchers have developed polyetheramine-grafted nanoparticles and morpholine-functionalized hydrogels for the effective removal of heavy metal ions like lead(II) and copper(II) from water. nih.govrsc.org Similarly, fluorinated crown ethers have been shown to selectively extract lithium ions. google.com Bioinspired polymers containing carbohydrates have also demonstrated high efficiency in capturing heavy metals from aqueous media. azom.com These advanced materials highlight the potential for designing novel sequestering agents based on functionalized ether monomers like this compound.

Chemical Intermediates in Fine Chemical Synthesis

Halogenated organic compounds are foundational starting materials for the synthesis of a wide array of more complex chemicals. ncert.nic.in The presence of both chlorine and fluorine atoms on a simple carbon backbone makes this compound a potentially versatile chemical intermediate.

Its structural analogue, 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b), is primarily used as an intermediate in the production of fluorinated polymers. nih.gov The reactivity of the C-Cl bond allows it to be a building block in various chemical transformations. Halogenated ethers, in general, are used in diverse applications, from anesthetics (e.g., isoflurane (B1672236), sevoflurane) to flame retardants. wikipedia.orgwikiwand.com

The bifunctional nature of this compound offers distinct advantages. The chlorine atom provides a reactive site for nucleophilic substitution, allowing the entire fragment to be coupled to other molecules. youtube.com Simultaneously, the difluoro-ether portion of the molecule can impart specific properties, such as increased thermal stability, chemical resistance, or altered biological activity, to the final product. This makes it a potentially valuable intermediate for creating specialty polymers, agrochemicals, or pharmaceuticals where the introduction of a short, fluorinated ether chain is desired.

Fundamental Research Tools and Reagents

Probes for Mechanistic Organic Chemistry Investigations

Understanding the precise sequence of bond-making and bond-breaking events—the reaction mechanism—is central to organic chemistry. Specially designed molecules can serve as probes to elucidate these pathways. This compound possesses features that make it a promising candidate for a mechanistic probe.

The most significant feature is the presence of the difluoromethyl (-CF₂) group. The fluorine-19 nucleus (¹⁹F) is an excellent handle for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR offers several advantages:

High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as the proton (¹H) nucleus.

No Background Signal: Since fluorine is virtually absent in biological systems and most common reagents, the ¹⁹F NMR spectrum is free from interfering background signals. nih.govnih.gov

Exquisite Sensitivity to Environment: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic and steric environment. nih.govacs.org

Because of this sensitivity, this compound could be used as a probe in which the -CF₂ group acts as a "reporter." Any chemical transformation occurring elsewhere in the molecule would likely cause a measurable change in the ¹⁹F chemical shift, allowing researchers to monitor the reaction's progress and detect the formation of intermediates in real-time. nih.govacs.org This technique is widely used to study protein-ligand interactions and conformational changes in biomolecules. acs.orgcdnsciencepub.com

Additionally, the C-Cl bond at the other end of the molecule can be used to study the kinetics of nucleophilic substitution reactions. msu.edulibretexts.org By monitoring the rate of reaction under various conditions (e.g., changing the nucleophile or solvent), one can gain insight into whether the reaction proceeds via a concerted (Sₙ2) or stepwise (Sₙ1) mechanism. libretexts.org The steric and electronic properties of the fluorinated ether chain would influence this reactivity, providing valuable data for physical organic chemistry studies. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | Not available | C₄H₇ClF₂O |

| 1,1,1-Tris(X-methyl)ethane | Not available | C₅H₉X₃ |

| 1-Chloro-1,1-difluoroethane | 75-68-3 | C₂H₃ClF₂ |

| 2,2-Dimethoxy-4-(trifluoromethyl)-1,3-dioxolane | Not available | C₆H₉F₃O₄ |

| 5-Chloro-1,3-phenylenediamine | 33786-89-9 | C₆H₇ClN₂ |

| 5-Chloro-1-indanone | 42348-86-7 | C₉H₇ClO |

| Bis(2-chloroethyl) ether | 111-44-4 | C₄H₈Cl₂O |

| Carbon dioxide | 124-38-9 | CO₂ |

| Chloramphenicol | 56-75-7 | C₁₁H₁₂Cl₂N₂O₅ |

| Chloroform (B151607) | 67-66-3 | CHCl₃ |

| Chloroquine | 54-05-7 | C₁₈H₂₆ClN₃ |

| Desflurane | 57041-67-5 | C₃H₂F₆O |

| Diethyl ether | 60-29-7 | C₄H₁₀O |

| Enflurane | 13838-16-9 | C₃H₂ClF₅O |

| Halothane (B1672932) | 151-67-7 | C₂HBrClF₃ |

| Isoflurane | 26675-46-7 | C₃H₂ClF₅O |

| Lithium bis(fluorosulfonyl)imide | 171611-11-3 | F₂LiNO₄S₂ |

| Methoxyflurane | 76-38-0 | C₃H₄Cl₂F₂O |

| Nitrous oxide | 10024-97-2 | N₂O |

| Rivaroxaban | 366789-02-8 | C₁₉H₁₈ClN₃O₅S |

| Salinosporamide A | 437644-93-2 | C₁₅H₂₀ClNO₄ |

| Sevoflurane (B116992) | 28523-86-6 | C₄H₃F₇O |

| Tetrabromobisphenol A bis(2,3-dibromopropyl) ether | 21850-44-2 | C₂₁H₂₀Br₈O₂ |

| Trichloroethylene | 79-01-6 | C₂HCl₃ |

Ligands in Coordination Chemistry and Supramolecular Assemblies

The potential for this compound and its analogues to function as ligands in coordination chemistry is primarily dictated by the Lewis basicity of the ether oxygen atom. The presence of highly electronegative fluorine atoms on the adjacent carbon atoms, however, is expected to significantly influence the donor capacity of the oxygen.

The electron-withdrawing inductive effect of the difluoromethyl group would likely reduce the electron density on the ether oxygen, thereby diminishing its ability to coordinate to metal centres. This effect is a common consideration in the design of ligands, where the electronic properties of substituents can be tuned to modulate the stability and reactivity of the resulting metal complexes. acs.org

In the broader context of fluorinated ligands, the fluorine atoms themselves can participate in coordination, although this is more commonly observed with anionic fluoride (B91410) (F⁻) or in specific structural arrangements where the fluorine is held in close proximity to a metal ion. nih.govacs.org For a neutral molecule like this compound, direct coordination through a fluorine atom is less probable but could be envisioned in highly specific host-guest or supramolecular arrangements.

The formation of supramolecular assemblies is governed by a range of non-covalent interactions, including hydrogen bonding, halogen bonding, and van der Waals forces. The chlorine atom in this compound could potentially act as a halogen bond donor, interacting with Lewis basic sites on other molecules to form extended networks.

Furthermore, the study of fluorinated molecules in supramolecular chemistry has revealed the potential for fluorine-fluorine and fluorine-hydrogen interactions to play a role in the solid-state packing of molecules. wikipedia.org While often considered weak, these interactions can collectively contribute to the stability and structure of supramolecular architectures. The presence of both a chloro and a difluoromethyl group in this compound could lead to complex and competing intermolecular interactions, the nature of which would require detailed structural analysis, such as single-crystal X-ray diffraction, to elucidate.

The synthesis of fluorinated ethers is an active area of research, with various methods developed for their preparation. acs.orgfluorine1.runih.gov However, the subsequent investigation of their coordination and supramolecular chemistry, particularly for simple, non-macrocyclic ethers like the title compound, remains a largely unexplored field. The lack of available data underscores a potential area for future research, where the unique electronic and steric properties of such molecules could be harnessed to create novel coordination compounds and supramolecular materials with interesting properties.

Conclusion and Future Research Directions

Summary of Key Advancements in the Chemistry of 5-Chloro-1,1-difluoro-3-oxapentane and Related Fluoroethers

Recent decades have witnessed significant progress in the synthesis of fluoroethers. Traditional methods often relied on harsh conditions, but modern advancements have introduced more sophisticated and milder approaches.

Catalytic Innovations : The development of advanced catalytic systems has been a major leap forward. Phase-transfer catalysis, for instance, has been effectively used in the synthesis of fluoroponytailed crown ethers and quaternary ammonium (B1175870) salts, which in turn can catalyze a variety of organic reactions under solid-liquid phase transfer conditions. nih.gov For the construction of aryl fluoroalkyl ethers, methods involving the reaction of phenols with "gem-difluorocarbene precursors" or "bromodifluoroalkyl compounds" have become typical. beilstein-journals.orgnih.gov

Novel Reagent Development : The creation of new fluorinating agents has expanded the synthetic chemist's toolkit. These reagents offer improved selectivity and functional group tolerance, which is crucial when dealing with multifunctional molecules like this compound.

Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to accelerate ether synthesis reactions, often leading to higher yields in shorter reaction times compared to conventional heating methods. tsijournals.com This technique has been successfully applied to the alkylation of alcohols to form alkyl aryl ethers. tsijournals.com

Below is a table summarizing various synthetic strategies for ethers, which could be applicable to the synthesis of halogenated oxapentanes.

| Method | Description | Key Features | Potential Relevance |

| Williamson Ether Synthesis | Reaction of an alkoxide with a primary alkyl halide. A classic and versatile method. tsijournals.comfrancis-press.com | Broad scope, but can be limited by side reactions with secondary/tertiary halides. | Synthesis of the ether linkage in this compound. |

| Ullmann Condensation | Copper-catalyzed reaction of an alcohol with an aryl halide. | Useful for diaryl ethers, often requires high temperatures. | Could be adapted for related aromatic fluoroethers. |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of alcohols and aryl halides. | Milder conditions than Ullmann, high functional group tolerance. | A potential route for more complex halogenated oxapentane derivatives. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. tsijournals.com | Reduced reaction times, often improved yields. | Applicable to various ether synthesis methods for efficiency. |

Unresolved Challenges and Open Questions in Synthesis and Reactivity

Despite the progress, significant challenges remain in the synthesis and understanding of the reactivity of complex halogenated ethers.

Selective C-F Bond Functionalization : The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a formidable challenge. springernature.com Developing methods to selectively react at the C-Cl bond in the presence of the C-F bonds in this compound is a key hurdle.

Stereocontrol : For more complex halogenated ethers with chiral centers, achieving high stereoselectivity is a persistent challenge in asymmetric synthesis. pharmtech.com While significant strides have been made with chiral catalysts, the development of broadly applicable and highly enantioselective methods is an ongoing pursuit. nih.gov

Sustainable Synthesis : Many existing fluorination methods rely on harsh reagents and produce significant waste. A major unresolved issue is the development of greener synthetic routes that use more environmentally benign reagents and solvents, and operate under milder conditions. numberanalytics.com

Reactivity Prediction : The interplay of the chloro-, difluoro-, and ether functionalities can lead to complex reactivity patterns that are difficult to predict. A deeper mechanistic understanding is needed to control reaction outcomes.

Prospective Research Directions in Synthetic Methodology and Catalyst Development

The future of synthesizing compounds like this compound will likely focus on overcoming the aforementioned challenges through innovative synthetic and catalytic approaches.

Advanced Catalysis : The design of new catalysts will be central to future progress. This includes the development of catalysts based on earth-abundant metals to replace precious metals like palladium and iridium. mdpi.com Furthermore, the exploration of organophotoredox catalysis offers a promising avenue for activating strong C-F bonds under mild conditions. acs.org

Flow Chemistry : Continuous flow chemistry presents opportunities for safer and more efficient synthesis of halogenated compounds, allowing for precise control over reaction parameters and minimizing the handling of hazardous intermediates. numberanalytics.com

Late-Stage Functionalization : A significant goal is the development of methods for the late-stage introduction of fluoroether moieties into complex molecules. This would be particularly valuable in medicinal chemistry for the rapid generation of analog libraries for drug discovery. cas.cn

Future Exploration of Reactivity and Mechanistic Insights

A more profound understanding of the fundamental reactivity of halogenated oxapentanes is crucial for their effective utilization.

Computational Chemistry : Quantum mechanical calculations and molecular dynamics simulations can provide deep insights into reaction mechanisms, transition states, and the influence of fluorination patterns on electrolyte properties. researchgate.netacs.org These computational studies can guide the rational design of experiments and the development of new synthetic strategies.

Mechanistic Studies : Detailed experimental mechanistic studies are needed to elucidate the pathways of key reactions. This includes identifying reactive intermediates and understanding the factors that govern selectivity. For example, understanding the anomeric distribution in fluorination reactions can be critical for controlling stereochemical outcomes. acs.org

Unconventional Reactivity : Exploring the reactivity of these compounds under non-traditional conditions, such as electrochemical synthesis or mechanochemistry, could unlock novel transformations that are not accessible through conventional solution-phase chemistry. numberanalytics.com

Emerging Applications and Interdisciplinary Opportunities for Halogenated Oxapentane Derivatives

While specific applications for this compound are not yet established, the unique properties of fluoroethers suggest a range of potential interdisciplinary applications.

Materials Science : The incorporation of fluoroether segments into polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. This could lead to the development of advanced coatings, membranes, and specialty elastomers.

Energy Storage : Fluorinated ethers are being actively investigated as components of electrolytes for high-voltage lithium metal batteries. nih.gov Their high electrochemical stability and ability to form a stable solid electrolyte interphase (SEI) on the lithium metal anode are highly desirable properties. nih.govresearchgate.net The specific structure of this compound could offer a unique balance of properties for this application.

Medicinal Chemistry : The introduction of fluorine can significantly modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov Halogenated oxapentane scaffolds could serve as novel building blocks in drug discovery programs, providing access to new areas of chemical space. acs.org

Agrochemicals : Similar to pharmaceuticals, the inclusion of fluorine is a common strategy in the design of modern pesticides and herbicides to enhance their efficacy and bioavailability.

The table below outlines potential areas of application for this class of compounds.

| Field | Potential Application | Rationale |

| Materials Science | High-performance polymers and coatings | Enhanced thermal and chemical stability from C-F bonds. |

| Energy Storage | Electrolytes for lithium-ion batteries | High electrochemical stability and potential for stable SEI formation. nih.govresearchgate.net |

| Medicinal Chemistry | Novel drug scaffolds | Fluorine can improve metabolic stability and binding affinity. nih.gov |

| Agrochemicals | Active ingredient synthesis | Enhanced biological activity and favorable physicochemical properties. |

| Advanced Solvents | Specialty solvent applications | Unique solubility properties due to the combination of polar and non-polar elements. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.